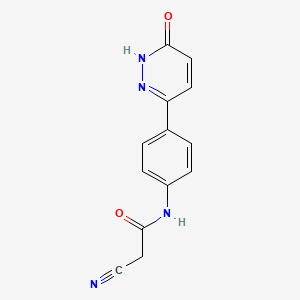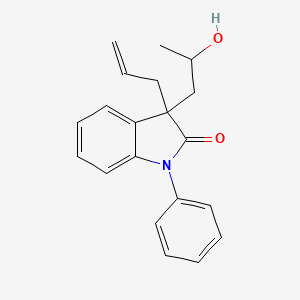
3-Allyl-3-(2-hydroxypropyl)-1-phenyl-2-indolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-3-(2-hydroxypropyl)-1-phenylindolin-2-one is a chemical compound with the molecular formula C20H21NO2 and a molecular weight of 307.42 g/mol . It is classified as a drug and has various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 3-Allyl-3-(2-hydroxypropyl)-1-phenylindolin-2-one involves several steps. One common method includes the reaction of 1-phenyl-2-indolinone with allyl bromide and 2-hydroxypropyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Analyse Chemischer Reaktionen
3-Allyl-3-(2-hydroxypropyl)-1-phenylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Allyl-3-(2-hydroxypropyl)-1-phenylindolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-Allyl-3-(2-hydroxypropyl)-1-phenylindolin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
3-Allyl-3-(2-hydroxypropyl)-1-phenylindolin-2-one can be compared with other similar compounds, such as:
- 3-(2-hydroxypropyl)-1-phenyl-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
- 3-[ALLYL(3,3,3-TRIFLUORO-2-HYDROXYPROPYL)AMINO]-1,1,1-TRIFLUORO-2-PROPANOL
- Allyl(3-Chlor-2-hydroxypropyl)sulfid
These compounds share similar structural features but differ in their functional groups and specific chemical properties.
Eigenschaften
CAS-Nummer |
20870-57-9 |
|---|---|
Molekularformel |
C20H21NO2 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
3-(2-hydroxypropyl)-1-phenyl-3-prop-2-enylindol-2-one |
InChI |
InChI=1S/C20H21NO2/c1-3-13-20(14-15(2)22)17-11-7-8-12-18(17)21(19(20)23)16-9-5-4-6-10-16/h3-12,15,22H,1,13-14H2,2H3 |
InChI-Schlüssel |
BBHXFCQKDKPQFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



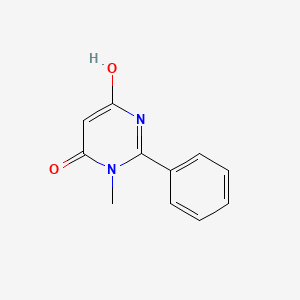
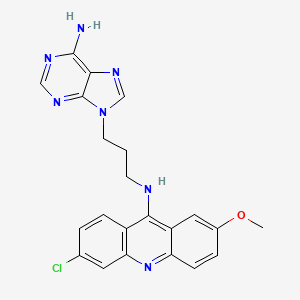
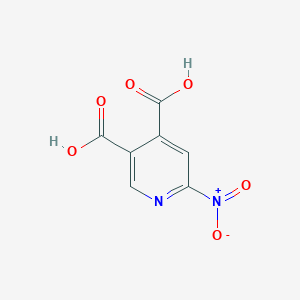
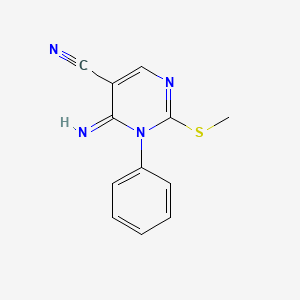
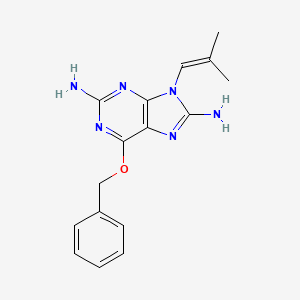

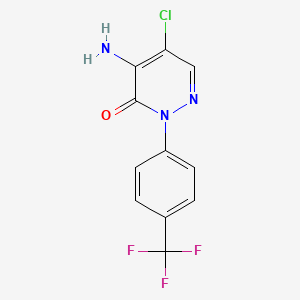
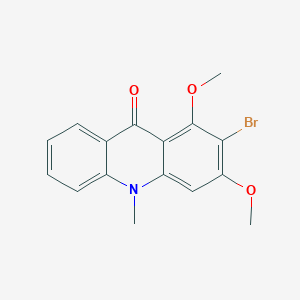
![N-[11-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)undecyl]acetamide](/img/structure/B15215029.png)
![6-(4-Chlorophenyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15215037.png)
![Furo[3,4-d]pyrimidine](/img/structure/B15215042.png)

